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Executive Summary

Cadusafos is an organophosphate (OP) nematicide and insecticide distinguished by its direct-
acting inhibitory mechanism on acetylcholinesterase (AChE).[1][2] Unlike phosphorothioate
OPs (e.g., parathion, chlorpyrifos) which possess a

bond and require metabolic bioactivation (desulfuration) to become active, Cadusafos
possesses a phosphoryl (

) moiety. This structural feature allows it to phosphorylate the serine hydroxyl group within the
AChE catalytic triad immediately upon exposure, resulting in rapid onset of cholinergic crisis.
This guide details the molecular kinetics, metabolic fate, and validated protocols for assessing
Cadusafos activity.

Chemical Identity & Structural Logic

Understanding the mechanism requires a precise analysis of the electrophilic center of the
molecule.
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Property Detail
IUPAC Name S,S-di-sec-butyl O-ethyl phosphorodithioate
CAS Number 95465-99-9

Molecular Formula

Phosphoryl (

Key Structural Feature ) Bond: The phosphorus atom is double-bonded

to oxygen, not sulfur.

Two sec-butylthio groups (
Leaving Groups

).

o Direct Inhibitor: Does not require cytochrome
Activation Status ] o ]
P450-mediated oxidative desulfuration.

Structural Implications for Efficacy

The presence of the

bond renders the phosphorus atom highly electrophilic and susceptible to nucleophilic attack by
the serine hydroxyl group of AChE. The S-alkyl groups are excellent leaving groups (better than
O-alkyl groups) due to the weaker P-S bond compared to the P-O bond, facilitating rapid
phosphorylation of the enzyme.

Molecular Mechanism of Action[3]

The core mechanism is the irreversible inhibition of Acetylcholinesterase (EC 3.1.1.7), the
enzyme responsible for terminating synaptic transmission by hydrolyzing acetylcholine (ACh).

The Inhibition Cascade

e Binding: Cadusafos enters the AChE active site gorge.

e Nucleophilic Attack: The hydroxyl group of Serine-203 (in human AChE numbering) acts as a
nucleophile, attacking the electrophilic Phosphorus atom of Cadusafos.

» Transition State: A trigonal bipyramidal transition state is formed.
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e Phosphorylation: One of the sec-butylthiol groups is expelled as the leaving group.

¢ Inhibited Complex: The enzyme becomes O-ethyl S-sec-butyl phosphoryl-AChE. The
catalytic serine is now covalently blocked, preventing it from interacting with acetylcholine.[3]

The "Aging" Phenomenon

Following inhibition, the phosphorylated enzyme may undergo "aging," a process where the
inhibitory complex becomes completely refractory to reactivation by oximes (e.g.,
Pralidoxime/2-PAM).

o Mechanism: Dealkylation of the remaining sec-butyl or ethyl group on the phosphorus.

e Result: A negatively charged phosphate adduct stabilizes the complex through ionic
interactions with the oxyanion hole, making nucleophilic displacement by reactivators
impossible.

Visualization of Signaling Pathway
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Figure 1: Molecular pathway of AChE inhibition by Cadusafos, detailing the phosphorylation
and aging steps.

Pharmacokinetics & Metabolism (ADME)

Unlike thio-phosphates (e.g., Chlorpyrifos), Cadusafos is metabolically distinct.

Parameter Characteristic Mechanism

The

Bioactivation None Required bond allows direct interaction

with AChE.

Highly lipophilic (

Absorption Rapid ), allowing rapid dermal and Gl

absorption.

1. Cleavage of S-butyl group to

yield sec-butyl mercaptan.2.
Metabolism Hydrolysis & Oxidation Oxidation of mercaptan to

sulfoxides and sulfones.3.

Conjugation and excretion.

Rapidly metabolized in
mammals; excreted primarily in
urine (70-80%) within 24
hours.

Half-life Short

Experimental Protocol: Modified Ellman's Assay

To quantify the inhibitory potency (

or

) of Cadusafos, a modified Ellman's assay is the gold standard.

Reagents Preparation

» Buffer: 0.1 M Phosphate buffer (pH 8.0) or Tris-HCI (pH 7.4).
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e Substrate: Acetylthiocholine iodide (ATCh), 75 mM stock.

e Chromogen: 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB), 10 mM stock in buffer containing 15
mg sodium bicarbonate.

e Enzyme Source: Purified human recombinant AChE or erythrocyte ghosts.

e Inhibitor: Cadusafos dissolved in ethanol/DMSO (keep solvent <1% final vol).

Step-by-Step Workflow

e Pre-Incubation (Inhibition Phase):

o

In a 96-well microplate, add 150 pL of Phosphate Buffer.
o Add 20 pL of Enzyme solution (0.2 U/mL final).
o Add 10 pL of Cadusafos (various concentrations:

to
M).

o Critical Step: Incubate for 10-30 minutes at 25°C. This allows the phosphorylation reaction
to reach equilibrium.

e Reaction Initiation:
o Add 10 pL of DTNB solution.
o Add 10 pL of ATCh substrate.
e Kinetic Measurement:
o Immediately place in a spectrophotometer.
o Measure Absorbance at 412 nm every 30 seconds for 5-10 minutes.

o The yellow color (TNB anion) formation rate is proportional to residual enzyme activity.[4]
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o Data Analysis:
o Calculate slope (

) for each concentration.

o Plot % Activity vs. Log[Cadusafos].

o Fit to sigmoidal dose-response curve to determine
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Figure 2: Workflow for the modified Ellman’'s assay to determine Cadusafos potency.

Safety & Toxicology

Cadusafos is classified as WHO Class Ib (Highly Hazardous).
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o Target Organ: Nervous System (Central & Peripheral).[2]
e Symptoms (SLUDGE): Salivation, Lacrimation, Urination, Defecation, Gl Distress, Emesis.
e Antidotes:

o Atropine: Muscarinic antagonist (blocks receptor stimulation).[5]

o Pralidoxime (2-PAM): Cholinesterase reactivator (must be administered before aging
occurs).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2026 BenchChem. All rights reserved. 9/9 Tech Support


https://www.epa.gov/system/files/documents/2022-07/cadusafos-memo-1998.pdf
https://www.tecan.com/doc/analyzing-cholinesterase-in-organophosphate-poisoning-tecan-journal-pdf
http://depts.washington.edu/simlab/Images/Meek_UWURP009.pdf
https://patents.google.com/patent/US20130071394A1/en
https://patents.google.com/patent/US20130071394A1/en
https://patents.google.com/patent/US20130071394A1/en
https://haz-map.com/Agents/5080
https://www.benchchem.com/product/b1668200#what-is-the-mechanism-of-action-of-cadusafos
https://www.benchchem.com/product/b1668200#what-is-the-mechanism-of-action-of-cadusafos
https://www.benchchem.com/product/b1668200#what-is-the-mechanism-of-action-of-cadusafos
https://www.benchchem.com/product/b1668200#what-is-the-mechanism-of-action-of-cadusafos
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1668200?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1668200?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

